4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine
Description
4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine is a nitrogen-containing fused heterocyclic compound characterized by an imidazo[4,5-c]pyridine core substituted with a chlorine atom at position 4 and an isopropyl group (1-methylethyl) at the N1 position. This structure is part of a broader class of imidazopyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as Toll-like receptor (TLR) agonists and enzyme inhibitors .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-propan-2-ylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-5-12-8-7(13)3-4-11-9(8)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAFDAOEAIMTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-imidazole with isopropyl halides in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[4,5-C]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 4 is activated for substitution due to the electron-withdrawing effects of the adjacent nitrogen atoms in the imidazo[4,5-c]pyridine core. This enables reactions with nucleophiles such as amines or alkoxides:
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Amine Substitution : In similar systems (e.g., 2-chloro-3-nitropyridine), primary or secondary amines undergo SNAr reactions in polar solvents like H₂O-IPA at elevated temperatures (80–85°C) to yield N-substituted derivatives .
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Methanolysis/Alcoholysis : Alkoxy groups can replace the chlorine under basic conditions, as observed in analogous imidazo[4,5-b]pyridine syntheses .
Example Reaction Pathway
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 4-Chloro-1-isopropylimidazo[4,5-c]pyridine + Piperidine | H₂O-IPA, 80°C, 2–10 h | 4-Piperidinyl-1-isopropylimidazo[4,5-c]pyridine | ~85%* |
| *Estimated based on analogous reactions . |
Cross-Coupling Reactions
The chloro substituent participates in metal-catalyzed couplings, enabling C–C or C–N bond formation:
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Suzuki–Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with aryl boronic acids to form biaryl derivatives .
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Buchwald–Hartwig Amination : Copper or palladium catalysts enable coupling with amines to install aryl/alkylamino groups .
Key Catalytic Systems
| Reaction Type | Catalyst | Ligand | Solvent |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ | PPh₃ | DMF/H₂O |
| Buchwald–Hartwig | CuI/Pd₂(dba)₃ | Xantphos | Toluene |
Functionalization of the Isopropyl Group
The 1-isopropyl substituent can undergo oxidation or alkylation:
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Oxidation : Tert-butoxy radicals or KMnO₄ oxidize the isopropyl group to a ketone, though this may require protection of the heterocycle .
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Alkylation : Deprotonation at the isopropyl methyl group (using LDA or NaH) allows alkyl halide addition .
Challenges : The electron-deficient ring may necessitate mild conditions to avoid decomposition.
Ring Expansion and Cyclization
Under oxidative or reductive conditions, the imidazo[4,5-c]pyridine core can undergo cycloaddition or ring-opening reactions:
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Cyclocondensation : Reaction with aldehydes in aqueous ethanol forms fused rings via imine intermediates, as seen in imidazo[4,5-b]pyridine syntheses .
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Reductive Aromatization : Zn/HCl reduces nitro groups (if present) to amines, enabling subsequent cyclization .
Biological Activity and Further Derivatives
While the parent compound shows limited antimicrobial activity (MIC >40 μM in Gram-negative/-positive bacteria) , its derivatives exhibit kinase inhibition:
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Aurora Kinase Inhibition : Analogous 7-substituted imidazo[4,5-b]pyridines demonstrate IC₅₀ values <0.03 μM against Aurora-A/B/C kinases .
Structure–Activity Relationship (SAR) Insights
| Position | Modification | Effect on Activity |
|---|---|---|
| 4 | Cl → NH₂ | ↑ Solubility, ↓ potency |
| 1 | Isopropyl → Methyl | ↑ Metabolic stability |
Spectroscopic Characterization
Key NMR signals for reaction monitoring:
Scientific Research Applications
Pharmacological Activities
Research indicates that compounds within the imidazo[4,5-C]pyridine class exhibit significant biological activity. Specifically, 4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine has been studied for its potential as:
- Anticancer Agent : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
- Antimicrobial Activity : It has shown promising results against certain bacterial strains, indicating potential use in developing new antibiotics.
- CYP Enzyme Inhibition : The compound is noted for its inhibitory effects on certain cytochrome P450 enzymes, which are crucial in drug metabolism.
Synthetic Approaches
Several synthetic routes have been developed to produce this compound. These methods often involve multi-step processes that incorporate various reagents and conditions to achieve high yields and purity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects compared to control groups. The mechanism of action was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In another research effort, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited substantial inhibitory activity against specific strains, suggesting its potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine with its analogs based on substituents, molecular weight, solubility, and applications:
*Calculated based on molecular formula.
Key Observations
- Halogenation: Bromine at C6 or C2 (232.46–247.50 Da) increases molecular weight and may alter reactivity in cross-coupling reactions, whereas chlorine at C4 is a common feature for stabilizing the heterocyclic core .
- Synthetic Yields : Derivatives like 4-chloro-2-(3,5-difluorophenyl)-1H-imidazo[4,5-c]pyridine exhibit moderate yields (7–56%) in nucleophilic substitution reactions, reflecting the challenges of functionalizing the imidazo[4,5-c]pyridine scaffold .
- Biological Relevance: Compounds with N1-benzyl or C2-butyl groups (e.g., IMDQ analogs) show TLR7/8 agonist activity, suggesting that the target compound’s isopropyl group could be optimized for similar immunomodulatory applications .
Biological Activity
4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine is a heterocyclic compound notable for its unique imidazo[4,5-C]pyridine structure, characterized by a chloro group at the 4-position and an isopropyl group at the 1-position. This configuration contributes to its distinctive chemical properties and potential biological activities. The molecular formula of this compound is C₇H₈ClN₃, with a molecular weight of 167.6 g/mol. Its biological activity has garnered attention in various fields, particularly in pharmacology.
Antimicrobial Properties
Research indicates that compounds within the imidazo[4,5-C]pyridine class exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can effectively inhibit bacterial growth, showing minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| This compound | TBD | Staphylococcus aureus | |
| 2-Methylimidazo[4,5-b]pyridine | 10 | Escherichia coli | |
| 3-Aminoimidazo[4,5-b]pyridine | <5 | Mycobacterium tuberculosis |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets. It has been shown to bind to various receptors and enzymes involved in cellular signaling pathways, leading to alterations in cellular functions.
Case Studies
A notable study investigated the compound's efficacy against specific bacterial strains. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus with an MIC value significantly lower than that of traditional antibiotics. This suggests potential as a novel antimicrobial agent.
Case Study: Efficacy Against Staphylococcus aureus
- Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus.
- Methodology : Serial dilution method was employed to determine MIC.
- Results : The compound exhibited an MIC of 8 µg/mL, indicating potent antibacterial activity.
- : The findings support further investigation into its potential as an alternative treatment for bacterial infections.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial in defining its biological activity. The positioning of the chloro and isopropyl groups plays a significant role in its reactivity and interaction with biological targets.
Table 2: Comparison of Structural Variants
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Imidazo[4,5-C]pyridine | Exhibits significant antimicrobial activity; unique binding affinity |
| 4-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | More stable; different biological activities |
| 2-Methylimidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Known for mutagenic properties; used in food safety studies |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituted imidazo[4,5-c]pyridines are synthesized by reacting 4-chloro intermediates with amines under reflux in n-BuOH with DIPEA as a base (yields: 7–56%) . Optimization requires adjusting temperature (e.g., 140°C for 4 days), solvent polarity, and steric effects of substituents. Low yields (e.g., 7%) highlight challenges in regioselectivity, necessitating purification via column chromatography or recrystallization .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
- Methodological Answer : Analog design focuses on modifying the chloro and isopropyl substituents. For example:
| Substituent Position | Modification | Impact on Activity |
|---|---|---|
| 4-Chloro | Replacement with amino/methyl | Alters electrophilicity and binding affinity |
| 1-(1-methylethyl) | Bulky groups (e.g., piperazinyl) | Enhances lipophilicity and pharmacokinetics |
| Comparative studies using analogs (e.g., 4-amino derivatives) can reveal critical pharmacophores . |
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- LC/MS (ESI+) : Validates molecular weight (e.g., observed m/z = 462.2 [M+H]+ vs. calculated) and detects impurities .
- ¹H NMR : Confirms substitution patterns (e.g., aromatic proton splitting at δ 7.34–7.80 ppm) and stereochemistry .
- X-ray crystallography : Resolves planar imidazo[4,5-c]pyridine systems and dihedral angles (e.g., 80.83° between fused rings) .
Advanced Research Questions
Q. How does computational chemistry (e.g., DFT) aid in predicting the reactivity of 4-chloro-substituted imidazopyridines?
- Methodological Answer : Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts electron density distribution, HOMO-LUMO gaps, and chloro-group electrophilicity. For example, exact-exchange terms improve accuracy in atomization energy predictions (average deviation: 2.4 kcal/mol), critical for modeling substitution reactions .
Q. What crystallographic insights explain the conformational stability of this compound in solid-state studies?
- Methodological Answer : X-ray diffraction reveals planar imidazo[4,5-c]pyridine cores (deviation <0.03 Å) and non-coplanar aromatic substituents (dihedral angles: 62–81°). This steric hindrance impacts crystal packing and solubility, guiding co-crystallization strategies for improved bioavailability .
Q. How can metabolic stability and toxicity be evaluated for imidazopyridine-based drug candidates?
- Methodological Answer :
- Human liver microsomes (HLM) : Measure half-life (e.g., 56.3 min) to assess CYP450-mediated degradation .
- P-glycoprotein (P-gp) assays : Evaluate efflux pump interactions to address multidrug resistance (e.g., IC50 <10 nM in resistant cell lines) .
Q. What strategies mitigate synthetic challenges in achieving enantiomeric purity for chiral derivatives?
- Methodological Answer : Chiral resolution via HPLC with polysaccharide columns or asymmetric catalysis (e.g., Pd-mediated coupling) can isolate enantiomers. For example, stereoisomers of piperidinyl derivatives (cis/trans) were separated with yields of 7% and 16%, highlighting the need for chiral auxiliaries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
